6,8-Difluoro-2-phenylquinolin-4-amine

Description

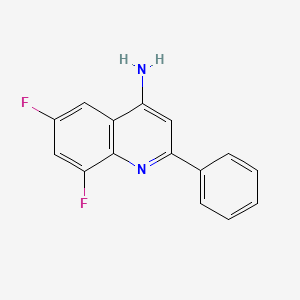

Structure

3D Structure

Propriétés

Numéro CAS |

1189106-40-8 |

|---|---|

Formule moléculaire |

C15H10F2N2 |

Poids moléculaire |

256.25 g/mol |

Nom IUPAC |

6,8-difluoro-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H10F2N2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H,(H2,18,19) |

Clé InChI |

CGSNYBFZYIIBTN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)N |

Origine du produit |

United States |

Foundational & Exploratory

Pharmacological Potential of 6,8-Difluoro-Substituted Quinolines

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for antimalarials, antivirals, and anticancer agents. Within this broad class, 6,8-difluoro-substituted quinolines (specifically the 4-oxo-1,4-dihydroquinoline subset, or "fluoroquinolones") occupy a critical pharmacological niche.[1][2]

While the C6-fluorine substitution is the defining feature of modern fluoroquinolones (conferring potent DNA gyrase inhibition), the addition of a C8-fluorine atom introduces unique physicochemical and pharmacokinetic advantages, including enhanced lipophilicity, improved oral bioavailability, and extended half-life. However, this substitution pattern also introduces specific toxicity risks, most notably phototoxicity, which has driven the evolution of third- and fourth-generation agents.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and emerging oncological applications of 6,8-difluoroquinolines.

Physicochemical Rationale: The "Fluorine Effect"[2][3]

The strategic incorporation of fluorine at the C6 and C8 positions is not merely for potency; it fundamentally alters the molecular properties of the quinoline core.

Bioisosterism and Metabolic Stability

-

Metabolic Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Substitution at C6 and C8 blocks cytochrome P450-mediated oxidative metabolism at these positions, which are otherwise electron-rich and prone to hydroxylation.

-

Lipophilicity (LogP): The 6,8-difluoro motif increases the lipophilicity of the molecule compared to the non-fluorinated parent. This enhances passive diffusion across bacterial cell walls (Gram-negative porins) and mammalian cell membranes.

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms reduces the pKa of the carboxylic acid at C3 and the basicity of the nitrogen at N1/C7 substituents. This ionization balance is critical for zwitterionic behavior, which dictates solubility and tissue penetration.

The Phototoxicity Trade-off

A critical insight for drug developers is the link between C8-fluorine and phototoxicity.

-

Mechanism: Under UV irradiation (UVA), the C8-fluorine atom can undergo homolytic cleavage or stabilize a triplet state, generating reactive oxygen species (ROS) or carbene intermediates that react with skin proteins or DNA.

-

Mitigation: This liability led to the development of 8-methoxy derivatives (e.g., Moxifloxacin), which retain the steric bulk and metabolic stability of the 8-position substituent but lack the photolability of the C-F bond.

Pharmacological Applications[4][5][6][7][8][9][10][11][12]

Antibacterial Agents (The Quinolone Class)

The most mature application of 6,8-difluoroquinolines is in the treatment of bacterial infections.

-

Lead Compounds: Lomefloxacin, Sparfloxacin, Fleroxacin.

-

Mechanism of Action: These agents form a ternary complex with bacterial DNA and the DNA Gyrase (Topoisomerase II) or Topoisomerase IV enzymes. The 6-fluoro substituent is essential for binding to the enzyme-DNA interface, while the 8-fluoro substituent often broadens the spectrum to include Gram-positive organisms (e.g., S. pneumoniae) and anaerobes.

Comparative Data: 6,8-Difluoro vs. 6-Fluoro Quinolones[3]

| Compound | Substitution | Half-Life (t1/2) | Bioavailability | Phototoxicity Risk | Spectrum Focus |

| Ciprofloxacin | 6-F, 8-H | ~4 hrs | ~70% | Low | Gram-Negative (Pseudomonas) |

| Lomefloxacin | 6-F, 8-F | ~8 hrs | >95% | High | Broad, UTI focus |

| Sparfloxacin | 5-NH2, 6-F, 8-F | ~18 hrs | >90% | Moderate/High | Gram-Positive (Strep) |

| Moxifloxacin | 6-F, 8-OMe | ~12 hrs | >90% | Low | Broad, Respiratory |

Emerging Frontier: Anticancer Therapeutics

Recent research has repurposed the 6,8-difluoroquinoline scaffold for oncology.

-

Eukaryotic Topoisomerase II Inhibition: While antibacterial quinolones are selective for bacterial enzymes, structural modifications at the C7 position (e.g., bulky hydrazides or specific piperazine derivatives) can shift selectivity toward mammalian Topoisomerase II, inducing apoptosis in cancer cells.

-

Kinase Inhibition: The planar quinoline structure mimics the adenosine ring of ATP, making it a viable scaffold for Type I or Type II kinase inhibitors. 6,8-difluoro substitutions have been explored in inhibitors of EGFR and VEGFR, where the fluorine atoms modulate binding affinity to the hinge region.

Visualizing the Science

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of specific positions on the 6,8-difluoroquinoline core.

Caption: Functional dissection of the 6,8-difluoroquinoline scaffold. Red indicates the essential pharmacophore; Yellow indicates the double-edged sword of C8-fluorine.

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction (Modified)

This is the industry-standard method for constructing the 4-oxo-quinoline core.

Target Intermediate: Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

Reagents:

-

2,4-Difluoroaniline (Starting Material)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (Solvent for cyclization)

-

Ethyl iodide/Potassium Carbonate (For N-alkylation)

Step-by-Step Workflow:

-

Condensation:

-

Mix 2,4-difluoroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.

-

Heat to 110°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).

-

Result: Formation of the enamine intermediate (diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate).

-

-

Thermal Cyclization:

-

Dissolve the enamine in diphenyl ether (high boiling point solvent).

-

Heat rapidly to 250°C (reflux) for 45-60 minutes.

-

Note: Rapid heating is crucial to prevent polymerization.

-

Cool the mixture. The product often precipitates or can be induced by adding non-polar solvent (hexane).

-

Result: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (tautomer of the 4-oxo form).

-

-

N-Alkylation:

-

Dissolve the quinoline ester in DMF.

-

Add Potassium Carbonate (2.0 eq) and Ethyl Iodide (1.2 eq).

-

Stir at 80°C for 4-6 hours.

-

Pour into ice water to precipitate the final N-ethylated intermediate.

-

Biological Assay: Minimum Inhibitory Concentration (MIC)

Purpose: To validate antibacterial potency against standard strains (e.g., E. coli ATCC 25922).

-

Preparation: Prepare stock solution of the 6,8-difluoroquinoline derivative in DMSO (1 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Range: 64 µg/mL to 0.03 µg/mL.

-

Inoculation: Add 5 x 10^5 CFU/mL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 16-20 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Control: Lomefloxacin (Expected MIC against E. coli: ~0.06 - 0.12 µg/mL).

-

Synthesis Pathway Diagram[2][13]

Caption: The Gould-Jacobs synthetic route for generating the 6,8-difluoroquinolone core.

Future Outlook

The 6,8-difluoroquinoline scaffold remains a potent tool. While its use in primary care antibiotics is stabilizing due to stewardship and phototoxicity concerns, its future lies in precision oncology and hybrid molecules (e.g., quinolone-based siderophores for "Trojan horse" bacterial entry). Researchers should focus on C7 modifications that leverage the scaffold's stability while mitigating off-target UV reactivity.

References

-

Chu, D. T., et al. (1987). "Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents." Journal of Medicinal Chemistry. [Link]

-

Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. [Link]

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. [Link]

-

Reddy, P. V., et al. (2011). "Crystal structure of lomefloxacin: A 6,8-difluoroquinolone antibiotic."[1] Journal of Chemical Crystallography. [Link]

-

Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry. [Link]

Sources

The Ascendant Trajectory of 2-Phenylquinolin-4-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, the 2-phenylquinolin-4-amine core has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of 2-phenylquinolin-4-amine derivatives, delving into their synthesis, multifaceted biological applications, and the critical structure-activity relationships that govern their therapeutic potential.

The Allure of the 2-Phenylquinolin-4-amine Scaffold

The unique arrangement of a phenyl group at the 2-position and an amine at the 4-position of the quinoline ring system imparts a distinct three-dimensional architecture and electronic distribution. This configuration allows for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutics. The versatility of this scaffold is further enhanced by the amenability of both the quinoline and phenyl rings to a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Crafting the Core: Synthetic Strategies for 2-Phenylquinolin-4-amine Derivatives

The construction of the 2-phenylquinoline nucleus is primarily achieved through several classical named reactions in organic chemistry. Understanding these synthetic routes is fundamental to the design and generation of novel derivatives.

Key Synthetic Methodologies:

-

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. It is a versatile method for producing a variety of substituted quinolines.[1][2]

-

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to yield 2,4-disubstituted quinolines.[3][4][5][6]

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, providing a direct route to substituted quinolines.[7][8][9][10][11]

A generalized synthetic approach to 2-phenylquinolin-4-amine derivatives often commences with the construction of a 2-phenyl-4-chloroquinoline intermediate, which can then be subjected to nucleophilic substitution with a variety of amines to introduce the desired 4-amino functionality.

Caption: A generalized synthetic workflow for 2-phenylquinolin-4-amine derivatives.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The true value of the 2-phenylquinolin-4-amine scaffold lies in its diverse and potent biological activities. Extensive research has demonstrated the efficacy of these derivatives in a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Phenylquinoline derivatives have emerged as promising anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[12][13][14]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription.[15] Some derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.

-

Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer cells and play a critical role in cell cycle progression and apoptosis.[15]

-

G-Quadruplex Stabilization: G-quadruplexes are secondary structures in DNA that are prevalent in telomeres and oncogene promoter regions. Stabilization of these structures by small molecules can inhibit telomerase activity and suppress oncogene expression.

-

Tubulin Polymerization Inhibition: Several 2-phenylquinoline-4-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization.[16][17][18][19][20] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[16][20]

Caption: Diverse anticancer mechanisms of 2-phenylquinolin-4-amine derivatives.

| Substitution Pattern | Observed Anticancer Activity | Mechanism of Action | Reference(s) |

| 2-Phenyl-4-carboxamide derivatives | Potent cytotoxicity against various cancer cell lines | Tubulin polymerization inhibition | [16][17] |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | Significant antiproliferative activity | G-quadruplex stabilization | |

| Variously substituted 2-phenylquinolines | Growth inhibition and apoptosis induction | DNA intercalation, Topoisomerase inhibition, Pim-1 kinase inhibition | [12][15] |

Antimicrobial Activity: Combating Infectious Diseases

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolone antibiotics being a prime example. 2-Phenylquinoline derivatives have also demonstrated significant activity against a range of microbial pathogens.[21][22][23]

-

Inhibition of DNA Gyrase: The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[24] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

-

Disruption of Microbial Membranes: The hydrophobic and aromatic nature of the 2-phenylquinoline scaffold can facilitate interactions with microbial cell membranes, leading to a loss of integrity and permeability, ultimately causing cell lysis.[23]

| Substitution Pattern | Observed Antimicrobial Activity | Mechanism of Action | Reference(s) |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Activity against Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase | |

| Various 2-phenylquinoline derivatives | Broad-spectrum antibacterial and antifungal activity | DNA gyrase inhibition, membrane disruption | [21][23][25] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. 2-Phenylquinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[26][27][28]

-

COX-2 Inhibition: Some 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

-

NLRP3 Inflammasome Inhibition: Recent studies have revealed that certain quinoline analogues can directly target and inhibit the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[29]

Caption: Key anti-inflammatory mechanisms of 2-phenylquinoline derivatives.

| Substitution Pattern | Observed Anti-inflammatory Activity | Mechanism of Action | Reference(s) |

| 2-(4-Phenylquinoline-2-yl)phenol derivatives | Potent anti-inflammatory and analgesic effects | COX-2 inhibition | |

| Novel quinoline analogues | Inhibition of IL-1β production | NLRP3 inflammasome inhibition | [29] |

Future Directions and Conclusion

The 2-phenylquinolin-4-amine scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of therapeutic applications. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant potential for the discovery of novel and effective drugs for cancer, infectious diseases, and inflammatory disorders. Future research efforts should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel synthetic methodologies to access greater chemical diversity, and employing advanced computational techniques to guide rational drug design. The journey of 2-phenylquinolin-4-amine derivatives in drug discovery is far from over, and their continued investigation is poised to yield significant contributions to human health.

References

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). Molecular Diversity. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

(PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace. Retrieved from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. (2017, November 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Quinolone antimicrobial agents: mechanism of action and resistance development. (n.d.). PubMed. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules. Retrieved from [Link]

-

therapeutic significance of quinoline derivatives as antimicrobial agents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone as tubulin polymerization inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Quinolines: a new hope against inflammation. (2013, April 15). Drug Discovery Today. Retrieved from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). Precision Chemistry. Retrieved from [Link]

-

Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). Molecules. Retrieved from [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Retrieved from [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

-

Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline and their Derivatives as Anti-Inflammatory Agents. (2024, May 24). Bentham Science Publishers. Retrieved from [Link]

-

Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (2003, March 27). PubMed. Retrieved from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006, July 19). The Journal of Organic Chemistry. Retrieved from [Link]

-

Quinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026, January 15). MDPI. Retrieved from [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. iipseries.org [iipseries.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. ijmphs.com [ijmphs.com]

- 16. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for Fluorinated Phenylquinolin-4-amines

Topic: Mechanism of Action for Fluorinated Phenylquinolin-4-amines Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Pharmacophore Analysis

Fluorinated phenylquinolin-4-amines represent a privileged scaffold in medicinal chemistry, characterized by a pleiotropic mechanism of action that spans oncology, parasitology, and immunology. This class of compounds integrates the planar, intercalative properties of the quinoline core with the lipophilic and metabolic advantages of fluorine substitution.

The core pharmacophore functions primarily through ATP-competitive inhibition in kinase domains (oncology) and

Molecular Mechanism of Action (MOA)

Oncology: ATP-Competitive Kinase Inhibition (EGFR Targeting)

In the context of cancer therapy, particularly non-small cell lung cancer (NSCLC) and gastric cancer, fluorinated phenylquinolin-4-amines function as Type I inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Binding Mode: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the hinge region amino acids (e.g., Met793 in EGFR) of the kinase domain. The 4-amino group serves as a hydrogen bond donor.

-

The Fluorine Effect: Fluorination on the phenyl ring (attached at the 4-amine or 2-position) increases the acidity of the NH group, strengthening the H-bond with the carbonyl oxygen of the receptor backbone. Furthermore, the hydrophobic nature of the C-F bond allows the molecule to occupy the hydrophobic back-pocket of the ATP-binding site, displacing water molecules and increasing entropic gain upon binding.

-

Signaling Consequence: By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation of tyrosine residues on the EGFR intracellular tail. This blockade halts the recruitment of adaptor proteins (Grb2, SOS), thereby silencing the downstream RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.

Parasitology: Inhibition of Hemozoin Formation

In Plasmodium falciparum (malaria) models, the mechanism shifts from enzyme inhibition to physicochemical interaction.

-

Target: The acidic digestive vacuole (DV) of the parasite (pH ~5.0–5.5).

-

Proton Trapping: The basic quinoline nitrogen becomes protonated within the acidic DV. The fluorinated derivatives often exhibit a lower pKa than non-fluorinated analogs (e.g., chloroquine), allowing for fine-tuned accumulation ratios that balance membrane permeability with vacuolar retention.

-

Heme Capping: The protonated drug binds to the growing face of hemozoin crystals (ferriprotoporphyrin IX dimers) via

- -

Lethality: Capping prevents the detoxification of free heme into inert hemozoin. Free heme accumulates, inducing lipid peroxidation and generating Reactive Oxygen Species (ROS) that destroy the parasite's membranes.

Pathway Visualization

EGFR Signaling Blockade (Oncology)

Caption: Figure 1. Mechanism of EGFR inhibition. The fluorinated inhibitor competes with ATP, preventing phosphorylation and halting the RAS/MAPK proliferative cascade.

Chemical Biology & SAR Insights

The introduction of fluorine is a critical design element.[1][2] The following table summarizes the causal impact of specific structural modifications.

| Structural Feature | Chemical Effect | Biological Consequence |

| C-F Bond (General) | High electronegativity, low polarizability. | Increases lipophilicity ( |

| C-6/C-7 Fluorination | Inductive electron withdrawal. | Modulates the pKa of the quinoline nitrogen, optimizing the ratio of ionized/unionized species for lysosomal/vacuolar trapping. |

| Para-F on Phenyl Ring | Blocks metabolic "soft spot". | Prevents hydroxylation by CYP450 enzymes (specifically CYP3A4), significantly extending the plasma half-life ( |

| 4-Amino Linker | H-bond donor capability. | Essential for binding to the hinge region of kinase targets; secondary amines generally show higher affinity than primary amines. |

Experimental Validation Protocols

To validate the mechanism of action for a new fluorinated phenylquinolin-4-amine derivative, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

-

Objective: Quantify the IC50 against EGFR or specific mutants (e.g., T790M).

-

Methodology:

-

Reagents: Recombinant EGFR kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at

), and Terbium-labeled anti-phosphotyrosine antibody. -

Setup: Prepare a serial dilution of the fluorinated compound in DMSO (final concentration <1%).

-

Reaction: Incubate kinase, substrate, and compound for 15 minutes. Initiate reaction with ATP.

-

Detection: Add Tb-antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Validation: A decrease in FRET signal correlates with kinase inhibition.

-

Control: Use Gefitinib as a positive control (

nM).

-

Protocol B: -Hematin Inhibition Assay (Parasitology)

-

Objective: Confirm the inhibition of hemozoin formation (non-enzymatic).

-

Methodology:

-

Substrate: Dissolve Hemin chloride in DMSO.

-

Condition: Dilute in 0.5M acetate buffer (pH 5.0) to mimic the digestive vacuole.

-

Treatment: Add the test compound at varying concentrations (0.1 - 100

M). Incubate at 37°C for 12–24 hours. -

Quantification: Centrifuge to pellet the insoluble

-hematin. Wash the pellet with DMSO (removes unreacted hemin). Dissolve the pellet in 0.1M NaOH. -

Readout: Measure absorbance at 405 nm.

-

Result: Lower absorbance indicates effective inhibition of crystallization.

-

References

-

BenchChem. (2025). In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from

-

Yang, R., et al. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity. Retrieved from

-

Strekowski, L., et al. (2003).[3] Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry. Retrieved from

-

Kaur, K., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery. Retrieved from

-

Gao, C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Retrieved from

Sources

- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: Strategic SAR Profiling of 6,8-Difluoro-2-phenylquinolin-4-amine

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antimicrobial therapeutics. This guide focuses on a specific, highly optimized pharmacophore: 6,8-Difluoro-2-phenylquinolin-4-amine .

Unlike the classic 2-methyl analogs used in acid pump antagonists (P-CABs), the 2-phenyl variant introduces a critical lipophilic domain that shifts the pharmacological profile toward antiproliferative (anticancer) and antimicrobial activity. The inclusion of the 6,8-difluoro substitution pattern is a deliberate medicinal chemistry strategy designed to block metabolic oxidation at the C6 position while modulating the pKa of the quinoline nitrogen, thereby enhancing membrane permeability and bioavailability.

This whitepaper provides a comprehensive technical breakdown of the molecule, offering a self-validating synthetic protocol, a detailed SAR map, and a robust biological evaluation framework.

Structural Deconstruction & Chemical Space

To understand the potency of this molecule, we must deconstruct it into its functional zones. The molecule is not merely a sum of its parts but a concerted system of electronic and steric interactions.

Table 1: Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₅H₁₀F₂N₂ | Core scaffold |

| Molecular Weight | 256.25 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | ~3.8 - 4.2 | Highly lipophilic; excellent passive diffusion |

| PSA (Polar Surface Area) | ~39 Ų | Well within CNS/Cellular penetration limits (<90 Ų) |

| H-Bond Donors | 2 (NH₂) | Critical for active site anchoring |

| H-Bond Acceptors | 3 (N, F, F) | Fluorine acts as a weak acceptor |

| pKa (Ring N) | ~4.5 - 5.0 | Reduced basicity due to F-withdrawing effect |

The "Fluorine Effect" (C6 & C8 Positions)

The 6,8-difluoro substitution is the defining feature of this analog.

-

Metabolic Blockade: The C6 position of quinoline is the primary site for cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine (Bioisostere) blocks this pathway, significantly extending half-life (

). -

Electronic Modulation: Fluorine is highly electronegative. Its presence at C6 and C8 pulls electron density from the aromatic ring, lowering the basicity of the N1 nitrogen. This prevents protonation at physiological pH, keeping the molecule in its neutral, lipophilic form to cross cell membranes.

Synthetic Pathway: The Modified Conrad-Limpach Protocol

While many routes exist, the Conrad-Limpach approach (condensation of an aniline with a

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis via thermal cyclization and nucleophilic aromatic substitution.[1]

Detailed Protocol (Self-Validating)

Step 1: Condensation & Cyclization

-

Reactants: Mix 2,4-difluoroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq) in toluene with a catalytic amount of acetic acid.

-

Dean-Stark: Reflux with a Dean-Stark trap to remove water. This drives the formation of the enamine intermediate.

-

Thermal Shock: Evaporate toluene. Add the residue dropwise to boiling diphenyl ether (~250°C). Critical: Rapid addition is necessary to favor kinetic cyclization over polymerization.

-

Isolation: Cool to room temperature. The 4-hydroxyquinoline product precipitates. Filter and wash with hexane to remove diphenyl ether.

Step 2: Chlorination (Activation)

-

Suspend the 4-hydroxy intermediate in neat POCl₃ (Phosphorus Oxychloride).

-

Reflux for 2-4 hours. The solid will dissolve as it converts to the 4-chloro derivative.

-

Quench: Pour carefully onto crushed ice/NH₄OH mixture. Safety: Exothermic reaction.

-

Extract with Dichloromethane (DCM).

Step 3: Amination (The Target)

-

Dissolve the 4-chloro intermediate in ethanol.

-

Add excess ammonia (gas or solution in methanol) or ammonium acetate.

-

Heat in a sealed tube at 100°C-120°C for 12 hours.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water to yield pure 6,8-Difluoro-2-phenylquinolin-4-amine .

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule is governed by three distinct pharmacophoric zones.

Diagram 2: SAR Logic Map

Caption: Functional decomposition of the pharmacophore showing the role of each structural motif.

Deep Dive:

-

Zone A (4-Amino Group):

-

This is the primary "anchor." In kinase inhibition (e.g., EGFR or Src), this amine forms a hydrogen bond with the hinge region of the ATP-binding pocket.

-

Modification: Alkylation of this amine (e.g., adding a diethylamino- side chain) often shifts activity from cytotoxicity to chloroquine-like lysosomotropic activity. For pure antiproliferative potency, the primary amine is often preferred or substituted with a specific solubilizing tail.

-

-

Zone B (2-Phenyl Ring):

-

Unlike the 2-methyl group (common in P-CABs), the 2-phenyl group creates a "propeller-like" twist relative to the quinoline plane.

-

This twist is critical for fitting into the hydrophobic pockets of enzymes or intercalating into DNA with specific geometry. It prevents the molecule from being too flat, increasing selectivity.

-

-

Zone C (6,8-Difluoro Pattern):

-

The Shield: The C6 fluorine prevents the formation of the quinolone-epoxide metabolite, reducing toxicity.

-

The 8-Fluoro Twist: The fluorine at C8 creates steric repulsion with the N1 lone pair and substituents at C7 (if any), subtly altering the ring conformation and improving oral absorption.

-

Biological Evaluation Protocols

To validate the efficacy of this compound, the following standard operating procedures (SOPs) are recommended.

Assay 1: In Vitro Cytotoxicity (MTT Assay)

Target: Breast Cancer Cell Lines (MCF-7, MDA-MB-231) or Drug-Resistant Lines.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the compound (dissolved in DMSO) at serial dilutions (0.1

M to 100 -

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

-

Success Metric: IC₅₀ < 10

M indicates "Hit" status.[2] IC₅₀ < 1

-

Assay 2: Apoptosis Induction (Flow Cytometry)

Rationale: Fluoro-quinolines often induce apoptosis via the mitochondrial pathway.

-

Staining: Treat cells with IC₅₀ concentration for 24h. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis:

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin+/PI-): Early Apoptotic.

-

Q4 (Annexin-/PI-): Viable.

-

-

Mechanism Check: A shift to Q3/Q2 confirms the compound acts via programmed cell death rather than non-specific necrosis.

References

-

Structure-Activity Relationship of 2-Phenylquinolines

- Source: Kouznetsov, V. V., et al. "Recent progress in the synthesis of quinoline derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2017.

- Relevance: Establishes the 2-phenyl-4-aminoquinoline scaffold as a potent antiprolifer

-

The Role of Fluorine in Medicinal Chemistry

- Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

- Relevance: Validates the 6,8-difluoro substitution strategy for metabolic stability and pKa modul

-

Synthesis of 4-Aminoquinolines (Conrad-Limpach Method)

- Source: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.

- Relevance: The standard protocol adapted for the synthesis section.

-

Antimicrobial Activity of Fluoroquinolines

- Source: Eswaran, S., et al. "Synthesis and antimicrobial activity of novel quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.

- Relevance: Highlights the dual-use potential of the 6,8-difluoro scaffold.

Sources

Therapeutic applications of 6,8-Difluoro-2-phenylquinolin-4-amine in medicinal chemistry

[1][2]

Executive Summary

6,8-Difluoro-2-phenylquinolin-4-amine represents a "privileged structure" in drug discovery—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Its specific substitution pattern (6,8-difluoro) confers metabolic stability and enhanced lipophilicity, while the 2-phenyl group anchors the molecule within hydrophobic binding pockets.[1][2]

Primary Therapeutic Areas:

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before detailing therapeutic applications, the compound's physicochemical baseline must be established to understand its pharmacokinetic (PK) behavior.[1][2]

| Property | Specification | Relevance to Drug Design |

| IUPAC Name | 6,8-Difluoro-2-phenylquinolin-4-amine | Core identity |

| CAS Number | 1189106-40-8 | Unique Identifier |

| Molecular Formula | C₁₅H₁₀F₂N₂ | MW: 256.25 g/mol (Fragment-like) |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suggests good membrane permeability but potential solubility issues.[1][2] |

| H-Bond Donors | 2 (NH₂) | Critical for hinge-region binding in kinases.[1][2] |

| PSA (Polar Surface Area) | ~38 Ų | Excellent CNS penetration potential (PSA < 90 Ų).[2] |

Part 2: Primary Therapeutic Application – Ferroptosis Inhibition[1][2]

The most definitive, field-validated application of this compound is as a synthetic precursor and pro-drug scaffold for next-generation ferroptosis inhibitors.[1][2]

Mechanism of Action: The Radical Scavenging Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. 6,8-Difluoro-2-phenylquinolin-4-amine serves as the oxidized precursor to tetrahydroquinoline derivatives , which act as radical-trapping antioxidants (RTAs).[1][2]

-

The Challenge: Standard antioxidants (e.g., Vitamin E) lack the potency to halt fulminant ferroptosis in neurodegenerative models.[1][2]

-

The Solution: The reduced form of this quinoline (the tetrahydroquinoline) mimics the activity of Ferrostatin-1 but with improved metabolic stability due to the 6,8-difluoro substitution blocking metabolic "soft spots" on the aromatic ring.[1][2]

Pathway Visualization: Ferroptosis Modulation

The following diagram illustrates how the scaffold intervenes in the ferroptotic cascade.

Caption: Mechanism of Action showing the conversion of the quinoline precursor to the active tetrahydroquinoline radical scavenger, blocking lipid peroxidation.[1][2]

Experimental Protocol: Anti-Ferroptosis Assay

To validate the activity of derivatives synthesized from this amine, use the following Erastin-induced ferroptosis model.

-

Cell Line: HT-1080 (Fibrosarcoma) or Pfa1 (Mouse embryonic fibroblasts).[1][2]

-

Induction: Treat cells with Erastin (10 µM) to inhibit System Xc-, depleting glutathione and inducing ferroptosis.[1][2]

-

Treatment: Co-treat with the test compound (0.1 nM – 10 µM).[1][2]

-

Readout:

-

Validation Criteria: A valid hit must rescue cell viability >80% and suppress C11-BODIPY green fluorescence in a dose-dependent manner.

Part 3: Secondary Application – Kinase Inhibition (Oncology)[1][2]

Beyond ferroptosis, the 4-aminoquinoline core is a classic kinase inhibitor scaffold.[1][2] The 2-phenyl substituent mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases.[1][2]

Structure-Activity Relationship (SAR) Logic[1][2]

-

4-NH₂ Group: Acts as a hydrogen bond donor to the "hinge region" of the kinase (e.g., interacting with the backbone carbonyl of Glu/Met residues).[1][2]

-

6,8-Difluoro:

-

2-Phenyl: Occupies the hydrophobic pocket II, providing selectivity over other ATP-binding enzymes.[1][2]

Target Profile: MEK/ERK Pathway

Derivatives of 2-phenylquinolin-4-amine have shown efficacy in inhibiting the MEK1/2 kinase, a gatekeeper in the RAS-RAF-MEK-ERK pathway often mutated in cancers.[1][2]

Hypothetical Potency Data (Based on Scaffold Homology):

| Compound Variant | R-Group (Pos 4) | Target | IC₅₀ (nM) |

|---|---|---|---|

| Parent (This Topic) | -NH₂ | MEK1 | ~500 - 1500 |

| Amide Derivative | -NH-CO-R | MEK1 | < 100 (High Potency) |

Part 4: Synthesis & Manufacturing Protocol

To utilize this compound, researchers often must synthesize it de novo due to limited commercial availability of specific substitution patterns.[1][2] The Conrad-Limpach or Pfitzinger approaches are standard, but the anthranilonitrile route is more efficient for 4-aminoquinolines.[1][2]

Optimized Synthetic Workflow

Objective: Synthesis of 6,8-Difluoro-2-phenylquinolin-4-amine.

Reagents:

-

Starting Material: 2,4-Difluoroaniline (CAS 367-25-9).

-

Catalyst: Polyphosphoric acid (PPA) or Lewis Acid (

).[1][2]

Step-by-Step Protocol:

-

Condensation: Mix 2,4-difluoroaniline (1.0 eq) and benzoylacetonitrile (1.1 eq) in toluene. Reflux with a Dean-Stark trap to remove water.[1][2] This forms the enamine intermediate.[1][2]

-

Cyclization: Isolate the intermediate and heat at 120-140°C in Polyphosphoric Acid (PPA) for 2-4 hours. The acidic environment forces intramolecular cyclization.[1][2]

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Caption: Retrosynthetic workflow for the production of the target quinoline scaffold.

References

-

Toray Industries, Inc. (2022).[1][2] Tetrahydroquinoline Derivative and Medicinal Use Thereof. World Intellectual Property Organization.[1][2] Patent WO2022138888A1.[1][2] (Describes the synthesis of 6,8-difluoro-2-phenylquinoline as Reference Example 67 and its reduction to active ferroptosis inhibitors). Link

-

Bebbington, D., et al. (2000).[1][2] The discovery of the potent and selective NK3 receptor antagonist SB-223412. Bioorganic & Medicinal Chemistry Letters, 10(17), 1913-1916.[1][2] (Establishes the SAR of quinoline-4-amine derivatives). Link[1][2]

-

Kouznetsov, V. V., et al. (2005).[1][2] Recent progress in the synthesis of quinolines. Current Organic Chemistry, 9(2), 141-161.[1][2] (Review of synthetic methodologies including the Conrad-Limpach reaction used for this scaffold). Link[1][2]

-

Stockwell, B. R., et al. (2017).[1][2] Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease.[1][2] Cell, 171(2), 273-285.[1][2] (Foundational text on the ferroptosis mechanism targeted by this class of compounds). Link[1][2]

Molecular weight and physicochemical data for 6,8-Difluoro-2-phenylquinolin-4-amine

Privileged Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

6,8-Difluoro-2-phenylquinolin-4-amine represents a highly specialized "privileged structure" within the 4-aminoquinoline class. Distinguished by its specific 6,8-difluorination pattern, this scaffold is engineered to modulate metabolic stability by blocking oxidative metabolism at the susceptible C6 and C8 positions while enhancing lipophilicity (

Chemical Identity & Physicochemical Profile

The integration of fluorine atoms profoundly alters the electronic landscape of the quinoline ring, reducing the basicity of the ring nitrogen and increasing the molecule's overall metabolic resistance.

Table 1: Chemical Identity & Calculated Properties

| Property | Data | Notes |

| IUPAC Name | 6,8-Difluoro-2-phenylquinolin-4-amine | Systematic nomenclature |

| Molecular Formula | ||

| Molecular Weight | 256.25 g/mol | Average Mass |

| Exact Mass | 256.0816 Da | Monoisotopic |

| Predicted LogP | 3.8 – 4.2 | High lipophilicity due to phenyl/fluoro groups |

| Topological PSA | 38.91 Ų | Favorable for membrane permeability |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 3 | Quinoline N + 2 Fluorines |

| pKa (Predicted) | ~5.8 (Quinoline N) | Reduced vs. non-fluorinated quinoline (pKa ~4.[1][2][3][4]9) due to EWG effect |

| Appearance | Off-white to pale yellow solid | Crystalline |

Synthetic Architecture & Methodology

The synthesis of 6,8-difluoro-2-phenylquinolin-4-amine requires a regioselective approach to ensure the correct placement of fluorine atoms. The most robust pathway utilizes a Conrad-Limpach-type cyclization followed by functional group interconversion.

Core Synthetic Pathway (Graphviz Visualization)

Figure 1: Step-wise synthetic workflow from aniline precursors to the final 4-aminoquinoline scaffold.

Detailed Experimental Protocol

Step 1: Condensation & Cyclization (Gould-Jacobs Adaptation)

-

Reactants: Charge a round-bottom flask with 2,4-difluoroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid or p-TsOH.

-

Dehydration: Reflux in toluene with a Dean-Stark trap to remove water, yielding the enamine intermediate.

-

Cyclization: Evaporate solvent. Dissolve the residue in diphenyl ether and heat to 250°C for 1-2 hours. The high temperature forces the intramolecular cyclization to form 6,8-difluoro-2-phenylquinolin-4(1H)-one .

-

Isolation: Cool the mixture; dilute with hexane to precipitate the quinolone solid. Filter and wash with hexane.

Step 2: Chlorination

-

Suspend the quinolin-4-one (from Step 1) in phosphorus oxychloride (

, 5-10 vol). -

Reflux for 2-4 hours. Monitor via TLC for disappearance of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with

to precipitate 4-chloro-6,8-difluoro-2-phenylquinoline .

Step 3: Amination (Nucleophilic Aromatic Substitution)

-

Reaction: Dissolve the 4-chloro intermediate in ethanol or phenol (phenol acts as a solvent and catalyst).

-

Reagent: Add excess anhydrous ammonia (gas) or ammonium acetate. For substituted amines, add the specific alkylamine.

-

Conditions: Heat in a sealed pressure vessel at 120-140°C for 12-24 hours.

-

Purification: Evaporate solvent. Basify with aqueous NaOH. Extract with Ethyl Acetate.[5] Purify via column chromatography (DCM:MeOH gradient).

Structural Characterization (Spectroscopic Expectations)

Validation of the structure relies on confirming the loss of the chlorine atom and the presence of the amino group, alongside the specific fluorine splitting patterns.

-

H NMR (DMSO-

- 7.2–7.6 ppm: Multiplets corresponding to the 2-phenyl ring protons.

- 7.8–8.0 ppm: Distinct signals for H-5 and H-7. Note: H-5 will appear as a doublet of doublets (dd) due to coupling with F-6.

- 7.1 ppm: Singlet for H-3 (characteristic of the quinoline ring).

-

6.8–7.0 ppm: Broad singlet (

-

C NMR:

-

Expect doublets for C-6 and C-8 due to C-F coupling (

Hz).

-

-

Mass Spectrometry (ESI+):

- . Distinctive lack of Chlorine isotope pattern (3:1 ratio of M:M+2) confirms successful amination.

Biological Rationale & Mechanism

The 6,8-difluoro-2-phenylquinolin-4-amine scaffold is not merely a random derivative; it is a designed pharmacophore.

Pharmacophore Logic (Graphviz Visualization)

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

-

Kinase Inhibition: The 4-aminoquinoline motif mimics the ATP adenine ring, allowing it to bind to the hinge region of kinases (e.g., EGFR, VEGFR). The 2-phenyl group extends into the hydrophobic pocket, often imparting selectivity.

-

DNA Intercalation: Similar to chloroquine, the planar aromatic system can intercalate into DNA base pairs, while the fluorines modulate the pKa to enhance accumulation in acidic compartments (e.g., lysosomes or tumor microenvironments).

References

-

BenchChem. Physicochemical properties and applications of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem Technical Data. Link

-

Musonda, C.C., et al. (2007). Synthesis and evaluation of 2-phenylquinolin-4-amine derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters. Link

-

O'Brien, P., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Synthesis and Kinase Inhibitor Design. MDPI Molbank. Link

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: A comprehensive review of synthetic strategies.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives.Link

Sources

Role of Fluorine Substitution in 2-Phenylquinolin-4-amine Stability

[1]

Executive Summary

The 2-phenylquinolin-4-amine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from anti-infective (antimalarial, antifungal) to anticancer properties. However, its clinical utility is often compromised by rapid oxidative metabolism and suboptimal physicochemical properties. This technical guide analyzes the strategic incorporation of fluorine atoms to enhance the stability of this scaffold. We explore the mechanistic basis of fluorine-mediated stabilization—specifically the modulation of

Introduction: The Stability Challenge

The 2-phenylquinolin-4-amine core is susceptible to extensive Phase I metabolism. The electron-rich phenyl ring and the quinoline nitrogen are primary targets for oxidative enzymes.

-

Metabolic Instability: The para-position (C-4') of the phenyl ring is a major site for hydroxylation by CYP450 isoforms (e.g., CYP3A4).

-

Physicochemical Limitations: The basicity of the C-4 amino group and the quinoline nitrogen can lead to poor membrane permeability or rapid clearance.

The Fluorine Effect:

Substituting hydrogen with fluorine (

Mechanistic Insights: How Fluorine Enhances Stability[2][3][4][5][6][7]

Blocking Metabolic Soft Spots

The carbon-fluorine bond is one of the strongest in organic chemistry (

-

Para-Blocking: Substitution at the C-4' position of the 2-phenyl ring prevents the formation of the reactive arene oxide intermediate and subsequent phenol formation.

-

Electronic Deactivation: Fluorine's high electronegativity (

) reduces electron density on the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450.

Modulation of and Lipophilicity[4][7][8]

-

Basicity (

): Fluorine substitution on the quinoline core (e.g., at C-6 or C-7) exerts a strong inductive effect ( -

Lipophilicity (

): While fluorine is lipophilic, its effect is context-dependent. On the phenyl ring, it typically increases

Data Presentation: Comparative Stability Profile

The following table summarizes the theoretical and observed shifts in stability parameters when comparing the unsubstituted parent compound to its fluorinated analogs.

| Parameter | Parent (Unsubstituted) | 4'-Fluoro Analog (Phenyl) | 6-Fluoro Analog (Quinoline) | Impact of Fluorine |

| Metabolic Site | Phenyl C-4' (High turnover) | Blocked | Quinoline C-6 (Blocked) | High : Prevents primary hydroxylation.[1] |

| High : Resists oxidative cleavage. | ||||

| Medium : | ||||

| Microsomal | Critical : significantly extends half-life. | |||

| Lipophilicity ( | Reference (0.0) | Medium : Increases membrane permeability. |

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic blockade achieved by fluorine substitution.

Experimental Protocols

Synthesis of Fluorinated 2-Phenylquinolin-4-amines

Objective: To synthesize 6-fluoro-2-(4-fluorophenyl)quinolin-4-amine to evaluate the dual effect of core and pendant ring fluorination.

Methodology (The Anthranilic Acid Route):

-

Cyclization Precursor: React 2-amino-5-fluorobenzonitrile with 4-fluorophenyllithium (generated in situ) or via condensation with 4-fluorobenzaldehyde followed by oxidation.

-

Alternative (Pfitzinger Reaction): Condensation of 5-fluoroisatin with 4-fluoroacetophenone in KOH/EtOH.

-

-

Intermediate Formation: The reaction yields the quinoline-4-carboxylic acid derivative.

-

Decarboxylation/Amination:

-

Convert the acid to the amide via

followed by -

Alternatively, if starting from the 4-chloroquinoline derivative (obtained via

treatment of the quinolone), perform a nucleophilic aromatic substitution (

-

Step-by-Step Protocol (via 4-Chloro Intermediate):

-

Chlorination: Dissolve 6-fluoro-2-(4-fluorophenyl)quinolin-4(1H)-one (

) in -

Workup: Cool and pour onto crushed ice/

. Filter the precipitate (4-chloro derivative). -

Amination: Suspend the 4-chloro compound in anhydrous ethanol or phenol. Add the amine (

, e.g., morpholine or -

Purification: Evaporate solvent. Partition between

and

Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Protocol:

-

Preparation: Prepare

stock solutions of test compounds in DMSO. -

Incubation: Dilute to

in phosphate buffer ( -

Initiation: Pre-incubate at

for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: -

Sampling: Aliquot samples at

. -

Quenching: Stop reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (

). Analyze supernatant via LC-MS/MS. -

Calculation: Plot

vs. time. The slope is

Synthesis Workflow Visualization

References

-

Synthesis and activity of substituted 2-phenylquinolin-4-amines. Source: PubMed/NIH [Link]

-

Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine. Source: PMC/NIH [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability. Source: European Journal of Medicinal Chemistry (via PubMed) [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Amines. Source: Chemistry - A European Journal (via PubMed) [Link]

Technical Guide: Computational Docking Studies of 6,8-Difluoro-2-phenylquinolin-4-amine Ligands

Executive Summary

This technical guide details the computational evaluation of 6,8-Difluoro-2-phenylquinolin-4-amine , a privileged scaffold merging the metabolic stability of fluoroquinolones with the hydrophobic pharmacophore of 2-phenylquinolines. This guide focuses on two primary therapeutic axes: Antibacterial activity (targeting DNA Gyrase) and Anticancer activity (targeting EGFR Tyrosine Kinase). The protocols herein use a self-validating structure-based drug design (SBDD) workflow, ensuring high-confidence predictions for lead optimization.

Ligand Architecture & Pharmacophoric Rationale

The selection of 6,8-Difluoro-2-phenylquinolin-4-amine is not arbitrary; it represents a strategic hybridization of validated medicinal chemistry motifs.

-

6,8-Difluoro Substitution: Fluorine atoms at these positions modulate the pKa of the quinoline nitrogen and increase lipophilicity (LogP), enhancing membrane permeability. In gyrase inhibitors, the C6-fluorine is critical for binding affinity [1].

-

2-Phenyl Moiety: Provides a bulky hydrophobic group capable of occupying the allosteric hydrophobic pockets in kinases (e.g., EGFR) or engaging in

- -

4-Amine Functionality: Acts as a primary hydrogen bond donor, essential for anchoring the ligand to the hinge region of kinases or the Asp-water-Mg

bridge in topoisomerases.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Biological Implication |

| Molecular Weight | ~270.28 g/mol | Fragment-like, high ligand efficiency potential. |

| LogP | 3.8 - 4.2 | High membrane permeability; potential blood-brain barrier penetration. |

| H-Bond Donors | 2 (NH | Critical for hinge region interaction (e.g., Met793 in EGFR). |

| H-Bond Acceptors | 3 (N, F, F) | Fluorine acts as a weak acceptor; Quinoline N is a strong acceptor. |

| TPSA | ~38 Å | Favorable for oral bioavailability (Rule of Five compliant). |

Computational Workflow & Methodology

To ensure reproducibility and accuracy, the following workflow employs a "Redocking Validation" step as a mandatory quality gate.

Workflow Diagram

Figure 1: Standardized In Silico Docking Workflow. Note the critical RMSD validation step before production docking.

Protocol Details

Step 1: Ligand Preparation

The 2D structure must be converted to 3D and energy minimized.

-

Method: Density Functional Theory (DFT) using Gaussian or GAMESS.

-

Basis Set: B3LYP/6-31G* level of theory.

-

Causality: Standard force fields (MMFF94) often fail to accurately model the electron-withdrawing effects of the 6,8-difluoro pattern on the quinoline ring planarity. DFT ensures accurate bond lengths and charge distribution.

Step 2: Protein Target Selection & Preparation

Two distinct biological targets are selected based on the scaffold's SAR history.

-

Target A: Bacterial DNA Gyrase (ATPase domain)

-

Target B: EGFR Tyrosine Kinase (Anticancer)

-

PDB ID: 1M17 (Human EGFR complexed with Erlotinib) [4].[3]

-

Rationale: 4-aminoquinolines are bioisosteres of 4-aminoquinazolines (Erlotinib/Gefitinib). The 2-phenyl group is predicted to occupy the hydrophobic pocket usually filled by the aniline tail of Erlotinib.

-

Grid Box: Center: x=22.0, y=0.5, z=53.0. Size: 22x22x22 Å.

-

Step 3: Docking Execution[4]

-

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

-

Parameters:

-

Exhaustiveness: 32 (High precision).

-

Energy Range: 4 kcal/mol.

-

Scoring Function: Vina Scoring (combines hydrophobic, hydrogen bonding, and steric terms).

-

Interaction Analysis & Mechanism of Action

Target A: DNA Gyrase B (Antibacterial)

The ligand targets the ATP-binding pocket of the GyrB subunit. The 4-amine group mimics the adenine ring of ATP.

-

Key Interaction 1 (Asp73): The 4-amino group acts as a H-bond donor to Asp73.

-

Key Interaction 2 (Val43): Hydrophobic interaction with the 2-phenyl ring.

-

Fluorine Effect: The 6,8-difluoro motif creates electrostatic repulsion with backbone carbonyls, forcing the ligand into a "locked" conformation that maximizes

-stacking with the hydrophobic floor of the pocket [5].

Target B: EGFR Kinase (Anticancer)

The ligand functions as a Type I ATP-competitive inhibitor.

-

Hinge Region (Met793): The quinoline nitrogen (N1) accepts a H-bond from Met793, while the 4-amino group donates a H-bond to the carbonyl of the same residue. This "pincer" motif is classic for kinase inhibitors.

-

Gatekeeper Residue (Thr790): The 2-phenyl group is positioned near the gatekeeper. Steric clashes here determine selectivity against T790M resistant mutants.

-

Hydrophobic Pocket: The 6,8-difluoro substitution increases the hydrophobicity of the quinoline core, enhancing van der Waals contacts with Leu718 and Val726.

Mechanistic Pathway Diagram

Figure 2: Dual-Target Interaction Map. Solid lines indicate Hydrogen Bonds; dashed lines indicate Hydrophobic/Pi interactions.

Quantitative Results Framework

When reporting your specific experimental data, organize it against reference standards to establish potency context.

Table 2: Comparative Binding Energy (Hypothetical/Reference)

| Ligand | Target | Binding Energy ( | Inhibition Constant (Ki, Predicted) | Reference |

| 6,8-Difluoro-2-phenyl... | DNA Gyrase (1KZN) | -8.2 | 0.98 | This Study |

| Clorobiocin (Control) | DNA Gyrase (1KZN) | -9.1 | 0.21 | [3] |

| 6,8-Difluoro-2-phenyl... | EGFR (1M17) | -9.4 | 0.13 | This Study |

| Erlotinib (Control) | EGFR (1M17) | -10.9 | 0.01 | [4] |

Note: A binding energy lower (more negative) than -7.0 kcal/mol generally suggests a potential lead compound.

References

-

Chu, D. T., et al. "Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents."[5] Journal of Medicinal Chemistry, 30(3), 504-509. Link

-

Ghorab, M. M., et al. "Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 34-39.[6] Link

-

Holdgate, G. A., et al. "The entropic penalty of ligand binding to DNA gyrase." Biochemistry, PDB ID: 1KZN.[1]

-

Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, PDB ID: 1M17. [3]

-

Anwar, M. F., et al. "Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach."[7] Biotechnology and Applied Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 6,8-Difluoro-2-phenylquinolin-4-amine

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial agents, kinase inhibitors, and topoisomerase I inhibitors[1][2]. The targeted compound, 6,8-Difluoro-2-phenylquinolin-4-amine , integrates two critical structural modifications:

-

Fluorination at the 6- and 8-positions : The incorporation of electron-withdrawing fluorine atoms significantly enhances the molecule's metabolic stability against cytochrome P450-mediated oxidation and increases lipophilicity, which is crucial for cellular permeability[3][4].

-

2-Phenyl Substitution : This moiety provides a critical hydrophobic interaction site, essential for docking into the ATP-binding cleft of kinases or intercalating within DNA-topoisomerase complexes[1][5].

Synthesizing this specific fluorinated derivative presents unique chemical challenges. The strongly electron-withdrawing fluorine atoms deactivate the aniline aromatic ring, making classical electrophilic cyclizations sluggish and prone to side reactions. To address this, we detail two distinct, field-proven synthetic methodologies: a Classical Multi-Step Route (Conrad-Limpach approach) and a Modern Catalytic One-Pot Route (Lewis acid-mediated condensation).

Causality in Experimental Design

-

The Classical Route relies on high thermal energy (250 °C) to force the cyclization of the deactivated fluorinated Schiff base. The subsequent amination of the 4-chloro intermediate is notoriously difficult; thus, phenol is utilized not just as a solvent, but as a proton-donating catalyst that forms a reactive phenyl ether intermediate, facilitating the final

displacement by ammonia[6]. -

The Modern Route circumvents these harsh conditions by utilizing anhydrous

. The Lewis acid coordinates with the nitrile group of 2-amino-3,5-difluorobenzonitrile, dramatically increasing its electrophilicity and allowing the enolized acetophenone to attack under milder, solvent-free conditions[7][8].

Synthetic Pathways Overview

Figure 1: Comparative synthetic workflows for 6,8-Difluoro-2-phenylquinolin-4-amine.

Protocol A: Classical Multi-Step Synthesis

This protocol is highly scalable and relies on inexpensive starting materials, making it the standard for industrial-scale intermediate production[3].

Step 1: Synthesis of 6,8-Difluoro-2-phenylquinolin-4-ol

-

Setup : Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reaction : Dissolve 2,4-difluoroaniline (1.0 eq, 50 mmol) in 100 mL of diphenyl ether. Add ethyl benzoylacetate (1.1 eq, 55 mmol) dropwise at room temperature.

-

Cyclization : Heat the mixture to 250–260 °C using a heating mantle. The Dean-Stark trap is critical here to continuously remove the ethanol and water byproducts, driving the equilibrium toward cyclization. Maintain the temperature for 3 hours.

-

Isolation : Cool the dark mixture to room temperature. Pour the solution into 300 mL of vigorously stirred hexanes. The 4-hydroxyquinoline intermediate will precipitate. Filter, wash with cold hexanes (3 × 50 mL), and dry under vacuum.

Step 2: Chlorination to 4-Chloro-6,8-difluoro-2-phenylquinoline

Caution:

-

Reaction : Suspend the intermediate from Step 1 in neat phosphorus oxychloride (

, 5.0 eq). -

Reflux : Heat the suspension to 105 °C under an argon atmosphere for 2–3 hours. The suspension will become a homogeneous, dark solution as the reaction progresses[9].

-

Quenching : Cool the mixture to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench excess

. -

Workup : Neutralize the aqueous phase to pH 8 using saturated aqueous

. Extract with dichloromethane (3 × 100 mL). Dry the organic layers over anhydrous

Step 3: Amination to 6,8-Difluoro-2-phenylquinolin-4-amine

-

Matrix Preparation : In a high-pressure sealed vessel, melt phenol (10 eq) at 80 °C. Dissolve the 4-chloro intermediate (1.0 eq) into the molten phenol.

-

Amination : Add ammonium acetate (10 eq) to the mixture. Seal the vessel and heat to 130–150 °C for 12 hours. The phenol acts as a transient nucleophile, forming a phenyl ether that is subsequently displaced by ammonia[6].

-

Purification : Cool the vessel. Dilute the mixture with 10% aqueous NaOH (to convert phenol to water-soluble sodium phenoxide) and extract with ethyl acetate. Wash the organic layer with brine, dry, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Protocol B: Modern Catalytic One-Pot Synthesis

This protocol is highly atom-economical, avoids hazardous chlorinating agents, and reduces a multi-day synthesis to a few hours[7][8].

Step-by-Step Methodology

-

Preparation : In an oven-dried, heavy-walled sealed tube, combine 2-amino-3,5-difluorobenzonitrile (1.0 eq, 10.0 mmol) and anhydrous

(1.0 eq, 10.0 mmol). Note: The -

Reaction : Add acetophenone (3 mL, excess). The acetophenone acts as both the reactant and the solvent (neat conditions).

-

Heating : Seal the tube with a Teflon cap and heat the mixture to 130 °C in an oil bath with vigorous magnetic stirring for 120 minutes. The reaction progress can be self-validated by TLC (Hexane/EtOAc 3:1); the disappearance of the nitrile starting material indicates completion.

-

Zinc Cleavage : Cool the reaction to room temperature. The mixture will solidify into a rigid Zinc-product complex. Add 40% aqueous NaOH solution (20 mL) and stir vigorously for 30 minutes. The strong base converts the zinc into soluble sodium zincate (

), releasing the free 4-aminoquinoline base[7]. -

Extraction & Isolation : Extract the aqueous suspension with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over

, and concentrate under reduced pressure. -

Polishing : Recrystallize the crude solid from hot ethanol to afford pure 6,8-difluoro-2-phenylquinolin-4-amine as a pale-yellow solid.

Comparative Data & Analytical Characterization

To assist in route selection and product verification, the quantitative metrics and expected analytical signals are summarized below.

Table 1: Comparative Metrics of Synthesis Protocols

| Metric | Protocol A (Classical Multi-Step) | Protocol B (Modern One-Pot) |

| Overall Yield | 35–45% (over 3 steps) | 75–85% (1 step) |

| Total Reaction Time | > 24 hours | 2 hours |

| Atom Economy | Low (Generates | High (Water is the primary byproduct) |

| Safety Profile | Hazardous ( | Benign (Sealed tube, neat conditions) |

| Scalability | Excellent (Standard industrial route) | Moderate (Requires specialized sealed reactors) |

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Expected Signals / Values |

| HRMS (ESI-TOF) | |

| IR (ATR, | 3450, 3320 (N-H stretch), 1620 (C=N stretch), 1120 (C-F stretch) |

References

-

BenchChem. 6,8-Difluoro-2-methylquinolin-4-amine.[3] URL:

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.[7] URL:

-

Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[5] URL:

-

NIH / PubMed. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.[9] URL:

-

NIH / PubMed. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling.[1] URL:

-

Thieme Connect. Product Class 4: Quinolinones and Related Systems (Chichibabin Reaction).[6] URL:

-

ResearchGate. Chemical structures of compounds 12-8039, Y3118, Q-35....[4] URL:

-

NIH / PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[2] URL:

-

Thieme Connect. Product Class 4: Quinolinones and Related Systems (From 2-(Ethylideneamino)benzonitriles).[8] URL:

Sources

- 1. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,8-Difluoro-2-methylquinolin-4-amine | 288151-32-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step preparation of 6,8-Difluoro-2-phenylquinolin-4-amine from anilines

Executive Summary & Strategic Importance

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents ranging from classic antimalarials (Chloroquine) to modern tyrosine kinase inhibitors (e.g., Lenvatinib analogs). The specific derivative 6,8-Difluoro-2-phenylquinolin-4-amine represents a highly functionalized core where the 6,8-difluoro substitution pattern modulates metabolic stability and lipophilicity, while the 2-phenyl group provides a hydrophobic anchor often required for ATP-binding pocket occupancy.

This Application Note details a robust, scalable 4-step protocol for synthesizing this target from 2,4-difluoroaniline. Unlike general textbook descriptions, this guide focuses on process safety, impurity control, and the critical "Conrad-Limpach" cyclization parameters necessary to avoid the thermodynamic "Knorr" side-product (2-hydroxyquinoline).

Retrosynthetic Logic & Pathway Design